molecular formula C8H10N2O B13641534 1-(2-(Aminomethyl)pyridin-4-yl)ethanone

1-(2-(Aminomethyl)pyridin-4-yl)ethanone

Cat. No.: B13641534
M. Wt: 150.18 g/mol
InChI Key: WBAGXUXLEGKBIU-UHFFFAOYSA-N
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Description

1-(2-(Aminomethyl)pyridin-4-yl)ethanone is an organic compound with a molecular formula of C8H10N2O This compound features a pyridine ring substituted with an aminomethyl group at the 2-position and an ethanone group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Aminomethyl)pyridin-4-yl)ethanone typically involves the reaction of 2-(aminomethyl)pyridine with an appropriate acylating agent. One common method is the acylation of 2-(aminomethyl)pyridine with acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Aminomethyl)pyridin-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(2-(Aminomethyl)pyridin-4-yl)ethanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Aminomethyl)pyridin-4-yl)ethanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the ethanone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

  • 1-(2-Aminopyridin-4-yl)ethanone
  • 1-(3-methyl-3-mesityl)-cyclobutyl-2-(5-pyridin-4-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethanone

Comparison: 1-(2-(Aminomethyl)pyridin-4-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-[2-(aminomethyl)pyridin-4-yl]ethanone

InChI

InChI=1S/C8H10N2O/c1-6(11)7-2-3-10-8(4-7)5-9/h2-4H,5,9H2,1H3

InChI Key

WBAGXUXLEGKBIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC=C1)CN

Origin of Product

United States

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